Ethyl 4-chlorobenzimidate

Description

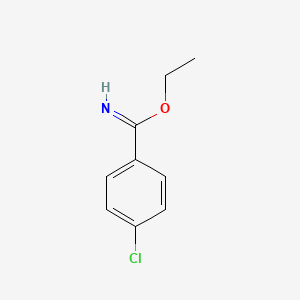

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chlorobenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYSKFPWUYZGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443014 | |

| Record name | Ethyl 4-chlorobenzimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40546-41-6 | |

| Record name | Ethyl 4-chlorobenzimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Chlorobenzimidate

Established Synthetic Routes to Imidates

Traditional methods for the synthesis of imidates, including ethyl 4-chlorobenzimidate, have been foundational in organic synthesis for over a century. These routes typically involve the reaction of a nitrile with an alcohol under specific catalytic conditions.

Pinner Reaction and Derivatives

The most prominent and historically significant method for synthesizing imidates is the Pinner reaction, first reported by Adolf Pinner in 1877. wikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgorganic-chemistry.org In the context of this compound, the reaction proceeds by treating 4-chlorobenzonitrile (B146240) with anhydrous ethanol (B145695) in the presence of a strong acid, typically dry hydrogen chloride gas. wikipedia.orgrroij.com

The mechanism begins with the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile carbon toward nucleophilic attack by the alcohol (ethanol). rroij.com This attack forms a protonated imidate, which is isolated as a stable crystalline salt, commonly referred to as a Pinner salt (in this case, this compound hydrochloride). wikipedia.orgorganic-chemistry.org The free imidate can then be obtained by careful neutralization of the Pinner salt with a weak base.

Key features of the Pinner reaction include:

Anhydrous Conditions: The reaction must be carried out in the absence of water to prevent the hydrolysis of the intermediate Pinner salt to the corresponding ester (ethyl 4-chlorobenzoate). wikipedia.org

Strong Acid Catalyst: Gaseous hydrogen chloride is the classic catalyst, ensuring a sufficiently acidic environment to activate the nitrile. organic-chemistry.org

Formation of Pinner Salt: The initial product is the hydrochloride salt of the imidate, which is often stable and can be isolated before conversion to the free base. wikipedia.org

While the classical Pinner reaction is effective, the use of gaseous HCl can be cumbersome and hazardous. rroij.com Milder protocols have been developed, such as the in-situ generation of HCl from reagents like trimethylsilyl (B98337) chloride (TMSCl) and ethanol. rroij.com Another variation employs a solution of 4N hydrogen chloride in an alternative solvent like cyclopentyl methyl ether (CPME), which can simplify the isolation of the product. rroij.com

Table 1: Pinner Reaction Conditions for Aromatic Nitriles (Illustrative Examples)

| Nitrile Substrate | Alcohol | Acid Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Anhydrous Ethanol | Anhydrous HCl (gas) | Diethyl ether | Ethyl benzimidate hydrochloride | rroij.com |

| Acetonitrile (B52724) | Anhydrous Methanol | Anhydrous HCl (gas) | None | Methyl acetimidate hydrochloride | ucla.edu |

| Substituted Benzonitriles | Trihaloethanol | Anhydrous HCl (gas) | Not specified | Trihaloethyl benzimidates | organic-chemistry.org |

Alternative Esterification Approaches

Besides the direct Pinner reaction, imidates can be synthesized through other routes, including base-catalyzed reactions. This approach is often complementary to the Pinner reaction. For nitriles that are electron-poor, such as 4-chlorobenzonitrile, a base-catalyzed pathway can be particularly effective. wikipedia.org The electron-withdrawing nature of the chlorine atom makes the nitrile carbon more electrophilic and thus more susceptible to attack by a strong nucleophile like an alkoxide. wikipedia.org

In this method, a strong base such as sodium ethoxide (NaOEt) is used to deprotonate ethanol, forming the ethoxide ion. This potent nucleophile then attacks the nitrile carbon of 4-chlorobenzonitrile. The resulting intermediate is subsequently protonated during workup to yield this compound. A significant challenge in this method is the potential for the reaction to be an equilibrium process, which can sometimes lead to lower yields compared to the Pinner reaction. rroij.com

Other methods for forming the imidate linkage include the reaction of amides with alkylating agents. For instance, the corresponding amide, 4-chlorobenzamide, could theoretically be O-alkylated using powerful alkylating agents like trialkyloxonium salts (e.g., Meerwein's reagent) to form the imidate. rroij.com However, controlling the regioselectivity between O-alkylation (to form the desired imidate) and N-alkylation can be a challenge. rroij.com

Emerging Synthetic Strategies for Enhanced Efficiency

To overcome the limitations of traditional batch syntheses, such as safety concerns with hazardous reagents and challenges in scalability, modern synthetic methodologies are being explored for imidate formation.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. mit.edumt.com These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mit.educhimienouvelle.be

While specific examples for the continuous flow synthesis of this compound are not extensively documented, the principles can be readily applied. A flow chemistry setup for a Pinner-type reaction would typically involve pumping separate streams of 4-chlorobenzonitrile dissolved in an anhydrous solvent and a solution of anhydrous HCl in ethanol into a mixing junction. mt.com The combined stream would then pass through a heated or cooled tube reactor for a specific residence time, allowing the reaction to proceed. mit.edu

The benefits of applying flow chemistry to imidate synthesis include:

Enhanced Safety: The small reactor volumes minimize the amount of hazardous material (like anhydrous HCl) present at any given time. mt.com

Precise Temperature Control: Flow reactors allow for rapid and uniform heating or cooling, which is crucial for controlling the thermodynamically unstable Pinner salt intermediate. mit.edu

Rapid Optimization: Reaction parameters such as temperature, pressure, residence time, and stoichiometry can be quickly varied to find the optimal conditions for yield and purity. mit.edu

Scalability: Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). chimienouvelle.be

This technology has been successfully applied to the synthesis of various pharmaceutical intermediates and complex molecules, demonstrating its potential for producing imidates like this compound efficiently and safely. nih.govamidetech.com

Table 2: Parameters and Advantages of Continuous Flow Synthesis

| Parameter | Description | Advantage in Imidate Synthesis |

|---|---|---|

| Residence Time | Time reactants spend in the reactor. | Precise control over reaction progress, minimizing side reactions. |

| Temperature | Maintained uniformly throughout the reactor. | Improved stability of sensitive intermediates like Pinner salts. |

| Pressure | Controlled by a back-pressure regulator. | Allows for the use of superheated solvents, potentially accelerating reaction rates. tue.nl |

| Mixing | Rapid and efficient micromixing. | Ensures homogeneity and improves reaction kinetics. |

Catalytic Approaches in Imidate Formation

Beyond the classical use of stoichiometric strong acids, modern catalytic methods are being investigated to improve the efficiency and substrate scope of imidate synthesis. Lewis acids have been shown to promote Pinner-type reactions, offering a milder alternative to anhydrous HCl. researchgate.net

For example, Lewis acids such as ytterbium(III) triflate or hafnium(IV) triflate can catalyze the direct conversion of carboxylic acids into primary amides, which are precursors to imidates. acs.org More directly, Lewis acids can activate the nitrile group towards nucleophilic attack by an alcohol. While this often leads to the ester as the final product after hydrolysis, the intermediate is the imidate. Control over the reaction conditions could allow for the isolation of the imidate itself.

Heterogeneous catalysts are also an attractive option, particularly for industrial and continuous flow applications. researchgate.net Solid acid catalysts could potentially replace homogeneous acids like HCl, simplifying product purification as the catalyst can be easily removed by filtration. For instance, catalysts like niobic acid (Nb2O5) have shown high activity and tolerance to basic functional groups in related reactions like amide synthesis, suggesting their potential utility in imidate formation. researchgate.net The development of robust and reusable catalysts for the direct reaction of nitriles and alcohols remains an active area of research.

Chemical Reactivity and Transformation Pathways of Ethyl 4 Chlorobenzimidate

Nucleophilic Addition Reactions

The carbon atom of the imidate group in ethyl 4-chlorobenzimidate is electrophilic and readily undergoes nucleophilic addition. This is the key step that initiates the formation of various heterocyclic systems. The general mechanism involves the attack of a nucleophile, typically an amine or an alcohol, on the imidate carbon, leading to a tetrahedral intermediate. Subsequent elimination of ethanol (B145695) drives the reaction forward and leads to the formation of a new carbon-nitrogen or carbon-oxygen double bond, often within a newly formed ring structure.

Reactions with Amines and Aminoalcohols for Heterocycle Formation

The reaction of this compound with compounds containing both amine and hydroxyl groups, such as aminoalcohols, is a powerful method for the synthesis of nitrogen- and oxygen-containing heterocycles. The regioselectivity of these reactions is often influenced by the nature of the nucleophiles and the reaction conditions.

The reaction of this compound with primary aminodiols can lead to the formation of spirooxazolines through a highly regioselective ring closure. For instance, the transformation of (1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol with this compound results in the formation of a spiro-2-(4-chlorophenyl)oxazoline. rsc.org This reaction demonstrates the preferential attack of the amino group on the imidate, followed by cyclization involving one of the hydroxyl groups.

Table 1: Spirooxazoline Synthesis

| Reactant | Product | Key Feature |

|---|

In addition to spirooxazolines, this compound can be a precursor in synthetic pathways leading to spirooxazolidines. The synthesis of enantiomeric spirooxazolines and spirooxazolidines can be achieved by the regioselective ring closure of (–)-α-pinene-based aminodiols. rsc.org The specific reaction pathway and the resulting product, whether an oxazoline (B21484) or an oxazolidine, are dependent on the structure of the aminoalcohol and the reaction conditions employed.

The formation of a benzoxazole (B165842) ring can be achieved through the reaction of this compound with 2-aminophenol (B121084). This reaction proceeds via a nucleophilic addition of the amino group of 2-aminophenol to the imidate carbon of this compound. This is followed by an intramolecular cyclization with the elimination of ethanol to form the 2-(4-chlorophenyl)benzoxazole. This synthetic strategy is an application of the Pinner reaction, where a nitrile (in this case, 4-chlorobenzonitrile (B146240), the precursor to the imidate) is converted into an imidate, which then reacts to form the heterocycle.

Table 2: Benzoxazole Ring Formation

| Reactants | Product |

|---|---|

| This compound | 2-(4-chlorophenyl)benzoxazole |

The synthesis of quinazolinone derivatives from this compound can be envisioned through its reaction with anthranilamide (2-aminobenzamide). The initial step would be the formation of an N-acylamidine intermediate from the reaction of the amino group of anthranilamide with the imidate. Subsequent intramolecular cyclization with the elimination of ammonia (B1221849) would lead to the formation of the 2-(4-chlorophenyl)quinazolin-4(3H)-one. While this specific reaction with this compound is not extensively documented, the synthesis of quinazolin-4(1H)-ones via the amination and annulation of amidines is a known synthetic route. rsc.org

Similarly, pyrimidinone derivatives could potentially be synthesized from this compound by reacting it with a suitable β-amino ester. The reaction would likely proceed through the formation of an N-vinylamidine intermediate, which would then undergo intramolecular cyclization to yield the corresponding pyrimidinone.

The reaction of imidate esters with substituted hydrazines is a known method for the synthesis of 1-substituted 4,5-dihydro-1,2,4-triazin-6-ones. researchgate.net Following this precedent, this compound can react with carbohydrazide (B1668358) or its derivatives. The reaction would involve the initial nucleophilic attack of the hydrazine (B178648) nitrogen on the imidate carbon, followed by cyclization and elimination of ethanol to form the tetrahydro-as-triazine ring. This pathway provides a route to 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,2,4-triazin-5-one.

Reactivity with Other Heteroatom Nucleophiles

The carbon-nitrogen double bond in this compound is susceptible to attack by various heteroatom nucleophiles. These reactions are fundamental to the synthetic utility of imidates, allowing for the introduction of diverse functional groups.

Reaction with Amines: Primary and secondary amines react with this compound in a nucleophilic addition-elimination reaction to form amidines. The reaction is typically initiated by the nucleophilic attack of the amine on the electrophilic carbon of the imidate. This is followed by the elimination of ethanol to yield the corresponding N,N'-disubstituted-4-chlorobenzamidine. The reaction conditions can influence the rate and outcome, with factors such as the basicity of the amine and the solvent playing a crucial role.

Reaction with Alcohols: In the presence of an acid catalyst, this compound can react with other alcohols. This reaction can lead to an exchange of the ethoxy group for the incoming alkoxy group, forming a new imidate. The reaction is reversible and driven by the relative concentrations of the alcohols and the removal of ethanol.

Reaction with Thiols: Thiols, being potent nucleophiles, can also react with this compound. The reaction proceeds via nucleophilic attack of the thiolate anion on the imidate carbon, leading to the formation of a thioimidate. This transformation is often facilitated by a base to generate the more nucleophilic thiolate.

Cyclization and Cascade Reactions

This compound is a valuable precursor in the synthesis of various heterocyclic scaffolds through cyclization and cascade reactions. These reactions often involve transition metal catalysis to enable C-H activation and subsequent annulation.

Rhodium-Catalyzed Coupling/Cyclization Cascades for Isoquinoline (B145761) Scaffolds

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. Benzimidates, including this compound, have been successfully employed as directing groups and substrates in these transformations to construct isoquinoline and isoquinolone skeletons.

In a typical reaction, the nitrogen atom of the imidate coordinates to the rhodium catalyst, directing the activation of an ortho C-H bond on the 4-chlorophenyl ring. This generates a rhodacycle intermediate, which can then undergo migratory insertion with a coupling partner, such as an alkyne or an allyl carbonate. Subsequent reductive elimination and aromatization lead to the formation of the isoquinoline core. The use of different coupling partners allows for the synthesis of a diverse range of substituted isoquinolines. For instance, reaction with allyl carbonates can serve as a versatile C2 synthon, leading to the formation of isoquinoline derivatives with the liberation of hydrogen gas. rsc.org

| Catalyst System | Coupling Partner | Product Type | Reference |

| [Rh(III)] | Allyl Carbonate | Substituted Isoquinoline | rsc.org |

| [Rh(III)] | Alkyne | 3,4-Disubstituted Isoquinolone | organic-chemistry.org |

| [Rh(III)] | Cyclopropene | 4-Substituted Isoquinolone | nih.gov |

Transimidation Reactions

Transimidation involves the exchange of the nitrogen moiety of the imidate with another amine. This reaction is conceptually similar to the reaction with amines to form amidines but results in a new imidate. When this compound is treated with a primary amine, particularly under conditions that facilitate the removal of the original nitrogenous group (as ammonia or a primary amine), a new N-substituted imidate can be formed. This transformation is an equilibrium process, and its efficiency depends on the relative nucleophilicity and volatility of the amines involved.

Retro-Diels-Alder Reactions of Fused Heterocycles Derived from this compound

While direct Diels-Alder reactions involving the C=N bond of simple imidates as dienophiles are not common, this compound can be a precursor to more complex heterocyclic systems that can undergo retro-Diels-Alder reactions. For example, the imidate can be converted into a diene or a dienophile-containing heterocycle.

A plausible, though not explicitly documented for this specific compound, pathway could involve the conversion of the imidate to a 1,2,4-triazine (B1199460) derivative. These electron-deficient heterocycles can then participate in an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile, such as an enamine or a ynamine, to form a bicyclic adduct. This adduct can then undergo a retro-Diels-Alder reaction, extruding a stable molecule like nitrogen gas, to yield a highly substituted pyridazine (B1198779) or other aromatic heterocycle. organic-chemistry.org The feasibility and outcome of such a sequence would be highly dependent on the specific reaction partners and conditions.

Radical Reactions Involving Imidate Functional Groups

The imidate functional group can participate in radical reactions, although this area is less explored compared to its ionic chemistry. Radical cyclizations are a powerful method for the formation of cyclic structures.

Advanced Applications of Ethyl 4 Chlorobenzimidate in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The development of efficient and practical methods for the synthesis of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. Nitrogen-containing heterocycles, in particular, are prevalent scaffolds in numerous pharmaceuticals and functional organic materials wikipedia.orgresearchgate.net. Ethyl 4-chlorobenzimidate serves as a valuable synthon for the introduction of a substituted benzimidoyl group, facilitating the construction of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a key intermediate in the synthesis of a variety of nitrogen-containing heterocycles. Its reactivity towards nucleophiles allows for the formation of new carbon-nitrogen and carbon-heteroatom bonds, which are crucial steps in the assembly of heterocyclic rings. For instance, the reaction of this compound with compounds containing primary amine functionalities can lead to the formation of substituted quinazolines frontiersin.orgnih.govscispace.com. Quinazolines are a class of bicyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, and their derivatives are known to exhibit a broad spectrum of biological activities frontiersin.orgnih.gov.

The general synthetic strategy involves the condensation of an anthranilic acid derivative with this compound, followed by cyclization to afford the quinazoline (B50416) core. The 4-chlorophenyl group from the imidate is incorporated into the final heterocyclic structure, offering a site for further functionalization through cross-coupling reactions.

Similarly, this compound can be employed in the synthesis of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and they are important pharmacophores in medicinal chemistry, known for their antifungal and other therapeutic properties nih.govsemanticscholar.org. The synthesis can be envisioned through the reaction of this compound with hydrazine (B178648) or its derivatives, followed by cyclization. While direct examples using this compound are not prevalent in the provided literature, the reactivity of related imidoyl chlorides and hydrazonoyl halides in the synthesis of 1,2,4-triazoles and other fused heterocyclic systems suggests the feasibility of such transformations chemmethod.comnih.govekb.egfrontiersin.orgresearchgate.net.

The following table summarizes the types of nitrogen-containing heterocycles that can potentially be synthesized using this compound as a starting material, based on its known reactivity patterns.

| Heterocyclic System | Potential Synthetic Precursors with this compound | Key Reaction Type |

| Quinazolines | Anthranilic acid derivatives | Condensation and Cyclization |

| Triazoles | Hydrazine and its derivatives | Condensation and Cyclization |

| Thiadiazoles | Thiohydrazides | Condensation and Cyclization |

| Oxadiazoles | Hydrazides | Condensation and Cyclization |

Applications in Polycyclic Systems Construction

The construction of polycyclic systems, which are molecules containing multiple fused rings, is a challenging yet important area of organic synthesis. These complex architectures are often found in natural products with significant biological activity. While direct applications of this compound in the construction of complex polycyclic systems are not extensively documented, its role as a precursor to functionalized heterocyclic building blocks provides an indirect pathway to such structures.

For instance, a quinazoline synthesized from this compound could be further elaborated into a more complex polycyclic framework through subsequent annulation reactions. The chloro-substituent on the phenyl ring can serve as a handle for palladium-catalyzed cross-coupling reactions, allowing for the fusion of additional rings.

Furthermore, the imidate functionality itself can participate in cycloaddition reactions under specific conditions, potentially leading to the formation of fused heterocyclic systems. Although not explicitly detailed for this compound in the available literature, related sulfur ylides have been shown to undergo formal [4+1]/[3+2] cycloaddition cascades to construct fused heterocyclic architectures dntb.gov.ua. This suggests that with appropriate reaction partners and catalysts, this compound could be a valuable tool in the synthesis of novel polycyclic compounds.

Chiral Synthesis and Stereoselective Transformations

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dependent on its stereochemistry. Chiral synthesis and stereoselective transformations are thus critical areas of research.

Enantioselective Routes to Aminodiol-Based Heterocycles

Aminodiol-based heterocycles are important structural motifs found in a number of biologically active molecules, including HIV protease inhibitors. The development of enantioselective routes to these compounds is a significant synthetic challenge. One powerful strategy for controlling stereochemistry is the use of chiral auxiliaries wikipedia.orgsigmaaldrich.comtcichemicals.com. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled wikipedia.org.

The following table outlines a hypothetical synthetic sequence for the enantioselective synthesis of an aminodiol-based heterocycle using this compound and a chiral auxiliary.

| Step | Description | Reactants | Product |

| 1 | Attachment of Chiral Auxiliary | This compound, Chiral Amino Alcohol | Chiral Imidate |

| 2 | Diastereoselective Transformation | Chiral Imidate, Electrophile (e.g., Aldehyde) | Diastereomerically Enriched Adduct |

| 3 | Cyclization and Removal of Auxiliary | Diastereomerically Enriched Adduct | Enantiomerically Enriched Aminodiol-Based Heterocycle |

Role in Functional Material Precursor Development

Functional materials are at the heart of many modern technologies, from renewable energy to electronics. The design and synthesis of novel organic molecules that can serve as precursors to these materials is a key area of chemical research.

Precursors for Dye-Sensitized Solar Cell (DSSC) Components

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells due to their low cost and good performance in diffuse light conditions researchgate.netnih.gov. A DSSC consists of a semiconductor photoanode, a sensitizing dye, an electrolyte containing a redox couple, and a counter electrode. The dye plays a crucial role in absorbing sunlight and injecting electrons into the conduction band of the semiconductor nih.gov.

Many of the most efficient dyes used in DSSCs are metal-free organic dyes that possess a donor-π-acceptor (D-π-A) structure icrc.ac.irrsc.orgresearchgate.net. The donor and acceptor units are connected by a conjugated π-bridge, which facilitates intramolecular charge transfer upon photoexcitation. The acceptor unit typically contains an anchoring group, such as a carboxylic acid or a cyanoacrylic acid, which binds the dye to the surface of the semiconductor (usually TiO₂).

This compound can be envisioned as a precursor for the synthesis of components of such organic dyes. For example, the 4-chlorobenzimidate moiety could be transformed into a benzimidazole (B57391) ring, which can act as a π-bridge or be part of the donor or acceptor group in a D-π-A dye. The chlorine atom provides a convenient point for further modification through cross-coupling reactions to build up the extended conjugation required for efficient light harvesting.

While there are no direct reports of this compound being used in the synthesis of DSSC dyes in the provided search results, the versatility of imidates in constructing heterocyclic systems makes them attractive starting materials for the development of novel photosensitizers nih.gov. The general structure of a potential D-π-A dye derived from an this compound precursor is shown below.

| Donor Group | π-Bridge | Acceptor Group (with anchor) |

| e.g., Triphenylamine, Carbazole | e.g., Benzimidazole (derived from this compound), Thiophene | e.g., Cyanoacrylic acid, Rhodanine-3-acetic acid |

Ligand Synthesis for Coordination Chemistry

This compound serves as a versatile precursor in the synthesis of specialized ligands for coordination chemistry. Its chemical reactivity, centered around the imidate functional group, allows for the construction of various nitrogen-containing heterocyclic systems that are highly effective as ligands for a wide range of metal ions. The primary synthetic strategies involve the condensation reaction of the imidate with binucleophilic reagents, such as diamines and amino alcohols, to create multidentate ligands.

The most prominent application of this compound in ligand synthesis is its reaction with aromatic diamines, particularly o-phenylenediamine, to form 2-substituted benzimidazoles. This reaction proceeds through a cyclocondensation mechanism. Initially, one of the amino groups of the diamine attacks the electrophilic carbon of the imidate, leading to the displacement of the ethoxy group and forming an N-arylbenzamidine intermediate. Subsequently, an intramolecular cyclization occurs as the second amino group attacks the amidine carbon, followed by the elimination of ammonia (B1221849), to yield the stable benzimidazole ring system. The resulting molecule, 2-(4-chlorophenyl)-1H-benzimidazole, is a classic example of an N-donor ligand capable of coordinating to metal ions through the lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole (B134444) ring.

The versatility of this method allows for the synthesis of a library of substituted benzimidazole ligands by using variously substituted o-phenylenediamines. These modifications can be used to fine-tune the steric and electronic properties of the resulting ligand, which in turn influences the geometry, stability, and reactivity of the corresponding metal complexes.

Table 1: Synthesis of Benzimidazole-Based Ligands from this compound This table illustrates the potential variety of benzimidazole ligands that can be synthesized by reacting this compound with different substituted o-phenylenediamines.

| Reactant (Diamine) | Resulting Ligand | Potential Application of Metal Complex |

| o-Phenylenediamine | 2-(4-chlorophenyl)-1H-benzimidazole | General coordination chemistry, catalysis |

| 4,5-Dimethyl-1,2-phenylenediamine | 2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole | Luminescent materials, sensors |

| 4-Nitro-1,2-phenylenediamine | 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole | Nonlinear optics, electron-deficient catalysts |

| 4-Chloro-1,2-phenylenediamine | 5-chloro-2-(4-chlorophenyl)-1H-benzimidazole | Halogen-bonding studies, pharmaceutical intermediates |

Furthermore, this compound can react with other binucleophiles like ethylenediamine (B42938) to produce bis(benzimidazoline) ligands. These ligands are capable of acting as bidentate chelators, coordinating to a metal center through two nitrogen atoms to form a stable five-membered ring. Such chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to monodentate ligands.

The ligands synthesized from this compound can be used to form coordination complexes with a variety of transition metals, including but not limited to cobalt (II), nickel (II), copper (II), and zinc (II). The coordination of the ligand to the metal ion is confirmed through various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction. For instance, in the IR spectrum of a complex, a shift in the ν(C=N) stretching frequency of the benzimidazole ring compared to the free ligand indicates coordination to the metal center.

Table 2: Potential Coordination Complexes and Their Properties This table provides hypothetical examples of coordination complexes formed from ligands derived from this compound, highlighting their potential geometries and research interest.

| Ligand | Metal Ion | Plausible Formula of Complex | Likely Coordination Geometry | Area of Interest |

| 2-(4-chlorophenyl)-1H-benzimidazole | Co(II) | [Co(L)₂Cl₂] | Tetrahedral | Magnetic materials, catalysis |

| 2-(4-chlorophenyl)-1H-benzimidazole | Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral | Fluorescence, biological mimics |

| Bis(benzimidazoline) derivative | Cu(II) | [Cu(L)Cl₂] | Distorted Square Planar | Redox chemistry, enzyme models |

| Bis(benzimidazoline) derivative | Ni(II) | [Ni(L)₂(H₂O)₂]²⁺ | Octahedral | Catalysis, materials science |

Mechanistic Investigations of Reactions Involving Ethyl 4 Chlorobenzimidate

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, offering quantitative data on reaction rates, orders, and the influence of various parameters such as concentration, temperature, and catalysts. While specific kinetic data for the hydrolysis of ethyl 4-chlorobenzimidate is not extensively documented in the literature, valuable insights can be drawn from studies on structurally analogous compounds, such as substituted benzamides and benzimidazolylcarbamates. These studies help in postulating the probable mechanistic pathways for this compound.

The hydrolysis of related aromatic amides and carbamates has been shown to proceed via different mechanisms depending on the pH of the medium. For instance, the hydrolysis of benzimidazolylcarbamates exhibits a pH-rate profile indicating at least three distinct regions of reactivity. At low pH (up to pH 4), the reaction is suggested to proceed through a bimolecular attack of water on the N-protonated substrate scielo.br. This is a noteworthy deviation from typical carbamate (B1207046) hydrolysis and is attributed to the higher basicity of the benzimidazolyl moiety scielo.br. In the case of benzamides, the excess acidity method has been employed to analyze hydrolysis rate data across a range of sulfuric acid concentrations, revealing detailed mechanistic information about the transition states cdnsciencepub.com.

Based on these analogous systems, the hydrolysis of this compound can be expected to be sensitive to pH. Under acidic conditions, a plausible mechanism would involve the protonation of the imidate nitrogen, followed by a nucleophilic attack of a water molecule on the carbonyl carbon. The rate-determining step would likely be the formation of a tetrahedral intermediate.

A hypothetical kinetic study on the hydrolysis of this compound could yield data similar to that observed for related compounds. The following interactive data table presents hypothetical pseudo-first-order rate constants (k_obs) at varying pH values, illustrating a potential pH-rate profile.

| pH | Hypothetical k_obs (s⁻¹) | Proposed Dominant Mechanism |

|---|---|---|

| 2.0 | 1.5 x 10⁻⁴ | Specific acid catalysis (A-2 type) |

| 4.0 | 8.0 x 10⁻⁵ | Transition to water-catalyzed reaction |

| 7.0 | 1.2 x 10⁻⁶ | Neutral hydrolysis (water attack) |

| 10.0 | 5.0 x 10⁻⁵ | Specific base catalysis (hydroxide attack) |

| 12.0 | 4.8 x 10⁻⁴ | Specific base catalysis (hydroxide attack) |

This table presents hypothetical data for illustrative purposes, based on trends observed for structurally similar compounds.

Further detailed research, including Hammett plot analysis and determination of activation parameters (ΔH‡ and ΔS‡), would be necessary to provide a definitive mechanistic picture for reactions involving this compound.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a pivotal role in modulating the reactivity and selectivity of transformations involving this compound. Both transition metal catalysis and organocatalysis offer distinct advantages in activating this substrate for various synthetic applications.

Transition metal catalysis has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds and the formation of new C-C bonds. Aryl imidates, including derivatives like this compound, are excellent substrates for directed C-H activation due to the coordinating ability of the imidate group.

A general mechanism for the rhodium(III)-catalyzed C(sp²)–H bond functionalization of an aryl imidate involves several key steps mdpi.comacs.org. The catalytic cycle is typically initiated by the coordination of the imidate to the metal center, followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate mdpi.com. This intermediate is a key species that dictates the regioselectivity of the reaction. Subsequent steps involve the coordination of a coupling partner, migratory insertion, and reductive elimination to afford the functionalized product and regenerate the active catalyst mdpi.com.

The imidate group can have several fates within these catalytic cycles: it can act as a nucleophile or nitrogen source for the synthesis of nitrogen-containing heterocycles, undergo dealkoxylation to yield nitriles or esters, or remain intact under mild reaction conditions acs.org.

The following table outlines the general steps in a transition metal-catalyzed C-H activation/annulation reaction involving an aryl imidate.

| Step | Description | Key Intermediate |

| 1. Catalyst Activation | Formation of the active catalytic species. | Active Metal Complex |

| 2. Coordination | The aryl imidate coordinates to the metal center. | Substrate-Catalyst Adduct |

| 3. C-H Activation | Formation of a metallacycle via concerted metalation-deprotonation. | Metallacyclic Intermediate |

| 4. Coupling Partner Coordination | The second reactant coordinates to the metallacycle. | Multi-component Complex |

| 5. Migratory Insertion/Annulation | Formation of a new C-C or C-heteroatom bond. | Expanded Metallacycle |

| 6. Reductive Elimination/Protonolysis | Release of the product and regeneration of the catalyst. | Product and Regenerated Catalyst |

This catalytic approach allows for the efficient construction of complex molecular architectures from simple starting materials.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and offers a complementary approach to metal-based catalysis hilarispublisher.comhilarispublisher.com. In the context of imidate transformations, organocatalysts can function through various activation modes, including hydrogen bonding and the formation of reactive intermediates.

For instance, chiral guanidines derived from benzimidazoles have been employed as effective organocatalysts in asymmetric transformations of 1,3-dicarbonyl compounds mdpi.com. These catalysts operate through bifunctional activation, where one part of the catalyst interacts with the nucleophile and another part with the electrophile, often via hydrogen bonding mdpi.com.

A plausible mechanism for an organocatalyzed reaction involving this compound as an electrophile could involve the activation of a nucleophile by a basic organocatalyst. The catalyst would deprotonate the nucleophile, increasing its reactivity towards the electrophilic carbon of the imidate. Concurrently, an acidic moiety on the catalyst could stabilize the developing negative charge on the imidate nitrogen through hydrogen bonding. This dual activation would lower the activation energy of the reaction and control the stereochemical outcome in asymmetric variants.

The field of organocatalysis is continually expanding, and the development of novel catalysts for the activation of imidates holds significant promise for future synthetic innovations beilstein-journals.org.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming proposed mechanistic pathways. Due to their often transient nature, specialized techniques are required for their detection.

Spectroscopic methods such as mass spectrometry (MS) and infrared (IR) spectroscopy are powerful tools for identifying reactive intermediates rsc.orgnih.gov. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates in solution nih.gov. For instance, in transition metal-catalyzed reactions, key metallacyclic intermediates could potentially be observed and their structures elucidated through tandem mass spectrometry (MS/MS) experiments.

In organocatalytic reactions, intermediates such as protonated substrates or catalyst-substrate adducts can also be detected by ESI-MS nih.gov. Infrared ion spectroscopy, a technique that combines mass spectrometry with IR spectroscopy, can provide detailed structural information about isolated, mass-selected ions in the gas phase, which can then be compared with theoretically predicted spectra of proposed intermediates nih.gov.

For reactions involving this compound, potential intermediates that could be targeted for identification include:

Protonated Imidate: In acid-catalyzed reactions, the initial protonated species is a key intermediate.

Tetrahedral Intermediate: In nucleophilic addition reactions, the formation of a tetrahedral intermediate is a common mechanistic feature.

Metallacyclic Intermediate: In transition metal-catalyzed C-H activations, the formation of a metallacycle is a critical step.

Organocatalyst-Substrate Adduct: In organocatalyzed reactions, non-covalent or covalent adducts between the catalyst and the substrate may be formed.

The successful identification and characterization of these intermediates would provide definitive evidence for the operative reaction mechanisms and pave the way for more rational and efficient synthetic strategies.

Computational and Theoretical Studies on Ethyl 4 Chlorobenzimidate and Its Reactions

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock Methods)

There are no specific studies found that have performed Density Functional Theory (DFT) or Hartree-Fock (HF) calculations on Ethyl 4-chlorobenzimidate. Such studies would be essential for a deep understanding of its molecular properties.

Electronic Structure Analysis and Bonding Characterization

A detailed analysis of the electronic structure and bonding of this compound, which would include molecular orbital analysis (HOMO-LUMO), Mulliken population analysis, and Natural Bond Orbital (NBO) analysis, has not been published. This information would be crucial for understanding its reactivity.

Prediction of Reaction Pathways and Energy Profiles

Computational studies predicting the reaction pathways and associated energy profiles for reactions involving this compound are not available. Such studies would typically involve mapping the potential energy surface to identify transition states and intermediates, providing insight into reaction mechanisms and kinetics.

Molecular Modeling and Dynamics Simulations

No molecular modeling or molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations could provide valuable information about the conformational dynamics of the molecule and its interactions with other molecules or in different solvent environments.

Structure-Reactivity Relationship Investigations through Computational Methods

Investigations into the structure-reactivity relationships of this compound using computational methods have not been documented. These studies would typically involve a systematic variation of the molecular structure and the use of quantitative structure-activity relationship (QSAR) models to correlate structural features with reactivity.

Spectroscopic and Advanced Analytical Research on Ethyl 4 Chlorobenzimidate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Techniques

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques that provide information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

Expected ¹H NMR Spectral Data: For Ethyl 4-chlorobenzimidate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons.

Ethyl Protons: A triplet signal for the methyl (-CH₃) protons and a quartet signal for the methylene (B1212753) (-CH₂-) protons, resulting from spin-spin coupling with each other.

Aromatic Protons: The 4-chlorophenyl group would likely exhibit a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Imino Proton: A signal for the N-H proton might also be observed, though its chemical shift and appearance (broad or sharp) can be highly dependent on the solvent, concentration, and temperature.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule.

Ethyl Carbons: Two signals in the aliphatic region for the methyl and methylene carbons.

Aromatic Carbons: Four signals for the aromatic carbons of the 4-chlorophenyl ring (two for the protonated carbons and two for the quaternary carbons, one of which is attached to the chlorine atom).

Imidate Carbon: A characteristic signal for the C=N carbon atom in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Specific experimental data is not publicly available. Predictions are based on typical chemical shift values.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.2 (quartet) | ~62 |

| Aromatic CH | ~7.3-7.8 (two doublets) | ~128-135 |

| Aromatic C-Cl | Data not available | ~136 |

| Aromatic C-C=N | Data not available | ~130 |

| Imidate C=N | Data not available | ~165 |

| Imidate N-H | Variable | Data not available |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals of the ethyl and aromatic groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, key expected vibrational bands would include:

N-H Stretch: A stretching vibration for the N-H bond, typically appearing in the region of 3300-3400 cm⁻¹.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

C=N Stretch: A characteristic stretching band for the carbon-nitrogen double bond (imidate group) around 1640-1690 cm⁻¹.

C-O Stretch: A strong absorption corresponding to the C-O single bond of the ethoxy group.

C-Cl Stretch: A vibration for the carbon-chlorine bond, typically found in the fingerprint region.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound Specific experimental data is not publicly available. Predictions are based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch (Imidate) | 1640 - 1690 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds like this compound are expected to show characteristic absorptions due to π-π* transitions within the substituted benzene ring. The presence of the imidate group and the chlorine atom as substituents on the benzene ring would influence the wavelength of maximum absorption (λ_max).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

For this compound (C₉H₁₀ClNO), the expected molecular weight would be approximately 183.04 g/mol for the most common isotopes (³⁵Cl). The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways would likely involve:

Loss of the ethyl group (-CH₂CH₃).

Loss of the ethoxy group (-OCH₂CH₃).

Cleavage to form the 4-chlorobenzonitrile (B146240) cation.

Fragmentation of the 4-chlorophenyl ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound Specific experimental data is not publicly available. Predictions are based on common fragmentation patterns.

| m/z Value | Possible Fragment Identity |

|---|---|

| 183/185 | [M]⁺ Molecular ion |

| 154/156 | [M - C₂H₅]⁺ |

| 138/140 | [4-ClC₆H₄CN]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

Chromatographic Techniques for Analysis and Reaction Monitoring

Chromatographic techniques are essential for separating, identifying, and quantifying components in a mixture.

Gas Chromatography (GC): Given its likely volatility, this compound could be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. GC would be effective for assessing the purity of a sample and for monitoring the progress of reactions where it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be suitable for separating the compound from starting materials, byproducts, or impurities. A UV detector would be appropriate for detection, given the compound's aromatic nature.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) serves as a powerful tool for the analysis of semi-volatile compounds like this compound. The technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.

Methodology and Findings: For the analysis of chlorinated aromatic compounds, a capillary GC column, such as a DB-5MS (5% diphenyl / 95% dimethylpolysiloxane), is typically employed due to its suitable polarity and thermal stability. researchgate.net The injector is operated in splitless mode to maximize the transfer of the analyte to the column, which is crucial for trace-level analysis. The oven temperature is programmed to start at a low temperature to trap the analyte at the head of the column and then ramped up to elute the compound. mdpi.com

While specific experimental data for this compound is not widely published, a representative GC-MS method can be established based on standard methods for similar chlorinated and aromatic compounds. nih.govepa.gov The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu The primary fragmentation would involve the cleavage of the bonds adjacent to the imidate functional group.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound would likely exhibit fragmentation patterns analogous to its ester counterpart, Ethyl 4-chlorobenzoate. The key fragmentation pathways for aromatic esters involve the loss of the alkoxy group (•OCH2CH3) and α-cleavages. whitman.edujove.comlibretexts.org A significant fragment would be the 4-chlorobenzoyl cation (m/z 139/141), which is stabilized by the aromatic ring and the chlorine atom's isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl). nih.gov Other expected fragments would arise from the loss of an ethyl radical (•CH2CH3) and subsequent rearrangements. whitman.edu

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 70 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-300 m/z |

| Expected Major Fragments (m/z) | 183/185 (M+), 154/156, 139/141 (Base Peak), 111/113 |

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a cornerstone technique for the analysis of compounds that may have limited thermal stability or volatility, making it a suitable alternative or complementary method to GC-MS for this compound.

Methodology and Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of relatively non-polar aromatic compounds. tandfonline.comzodiaclifesciences.com A C18 stationary phase is typically the column of choice, offering excellent retention and separation capabilities for such analytes. thermofisher.com The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities and to achieve optimal peak shape and resolution. thermofisher.com

For the detection of this compound, a UV-Vis or Diode Array Detector (DAD) is highly effective, as the chlorobenzimidate moiety contains a strong chromophore that absorbs UV radiation. The detection wavelength would be set at the absorbance maximum (λmax) of the compound to achieve the highest sensitivity. Method development for a specific compound like this compound would involve optimizing the mobile phase composition, gradient profile, and flow rate to achieve a robust and reliable separation from potential matrix interferences. nih.govsielc.com

Table 2: Typical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or DAD |

| Detection Wavelength | ~240 nm (Estimated λmax) |

Derivatization Strategies for Analytical Enhancement in Imidate Chemistry

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. researchgate.net This can improve volatility for GC analysis or enhance detectability for HPLC. nih.gov

For Gas Chromatography (GC): The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. phenomenex.com While this compound is amenable to direct GC analysis, derivatization can be useful if the compound is present in a complex matrix or if improved chromatographic behavior is desired.

Silylation: This is one of the most common derivatization techniques, where an active hydrogen (such as on the nitrogen of the imidate group) is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.comgcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used. The resulting TMS derivative is more volatile and less polar, often leading to sharper peaks and better resolution in GC analysis. youtube.com

Acylation: Acylation involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the N-H group of the imidate. The resulting fluorinated derivatives are highly volatile and are particularly sensitive to electron capture detection (ECD), which can significantly lower detection limits. libretexts.org

For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is primarily used to enhance detector response, especially for trace analysis. tcichemicals.com This often involves attaching a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the analyte. thermofisher.com

Fluorescent Labeling: For highly sensitive detection, a fluorescent tag can be attached to the imidate. Reagents like Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine functionality of the imidate to produce highly fluorescent derivatives. nih.gov This allows for detection at very low concentrations using a fluorescence detector, which is often more sensitive and selective than UV detection. researchgate.net The reaction with Dansyl chloride, for instance, is typically carried out in a buffered, slightly alkaline solution. libretexts.org

The choice of derivatization strategy depends on the analytical goal, the nature of the sample matrix, and the available instrumentation. Each approach requires careful optimization of the reaction conditions to ensure a complete and reproducible derivatization.

Future Research Directions and Emerging Paradigms in Ethyl 4 Chlorobenzimidate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional Pinner reaction, while effective for synthesizing Ethyl 4-chlorobenzimidate, often relies on harsh acidic conditions and anhydrous solvents, posing environmental and safety concerns. Future research will likely focus on developing greener and more sustainable synthetic routes.

Key Research Thrusts:

Biocatalysis: The use of enzymes, such as nitrilases or lipases, offers a promising eco-friendly alternative. mdpi.comyork.ac.ukgoogle.combenthamscience.comnih.govnih.govillinois.edu Research in this area would involve screening for and engineering enzymes that can efficiently catalyze the formation of the imidate from 4-chlorobenzonitrile (B146240) and ethanol (B145695) under mild, aqueous conditions. This approach aligns with the principles of green chemistry by reducing waste and avoiding hazardous reagents. nih.gov

Photocatalysis: Visible-light photocatalysis presents an opportunity to activate the nitrile group under ambient conditions, potentially leading to a more energy-efficient synthesis. Investigations could explore the use of organic dyes or semiconductor-based photocatalysts to mediate the reaction.

Mechanochemistry: Solvent-free synthesis through mechanochemical methods, such as ball milling, could significantly reduce the environmental impact of imidate production. researchgate.net This technique has shown promise for various organic transformations and could be adapted for the synthesis of this compound. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for seamless integration into multi-step syntheses. Developing a flow-based Pinner reaction or alternative imidate synthesis would be a significant step towards more efficient and scalable production.

A comparative analysis of potential sustainable methodologies is presented in the table below.

| Methodology | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. benthamscience.comnih.gov | Enzyme discovery and engineering, substrate scope limitations, potential for low reaction rates. |

| Photocatalysis | Use of renewable energy (light), mild reaction conditions, potential for novel reaction pathways. | Catalyst design and stability, understanding complex reaction mechanisms, scalability. |

| Mechanochemistry | Solvent-free or reduced solvent usage, enhanced reaction rates, access to novel reactivity. researchgate.net | Scalability, understanding reaction mechanisms at the molecular level, control over product selectivity. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability, integration of reaction and purification steps. | Initial setup costs, potential for clogging, requirement for specialized equipment. |

Exploration of Undiscovered Reaction Pathways and Catalytic Systems

Beyond its synthesis, the reactivity of this compound remains an area ripe for exploration. Future research should aim to uncover novel transformations and develop new catalytic systems to expand its synthetic utility.

Potential Areas of Investigation:

Novel Catalytic Systems for the Pinner Reaction: While traditionally acid-catalyzed, the development of Lewis acid-promoted or transition-metal-catalyzed Pinner reactions could offer milder conditions and broader substrate scope. beilstein-journals.org For instance, investigating the use of earth-abundant metal catalysts could lead to more cost-effective and sustainable processes.

Cycloaddition Reactions: The C=N bond in this compound could participate in various cycloaddition reactions, providing access to a range of heterocyclic compounds. Systematic studies of its reactivity with dienophiles, dipoles, and other unsaturated systems are warranted.

Cross-Coupling Reactions: The chloro-substituent on the benzene (B151609) ring offers a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Exploring these reactions would enable the synthesis of a diverse library of substituted benzimidates with potential applications in medicinal chemistry and materials science.

Asymmetric Catalysis: The development of catalytic asymmetric transformations involving this compound could lead to the synthesis of chiral molecules, which are of significant interest in the pharmaceutical industry.

The following table outlines potential new reaction pathways and the expected classes of products.

| Reaction Type | Reactant Partner | Potential Product Class |

| [3+2] Cycloaddition | Azides, Nitrones | Tetrazoles, Oxadiazolines |

| Suzuki Coupling | Arylboronic acids | Aryl-substituted ethyl benzimidates |

| Heck Coupling | Alkenes | Alkenyl-substituted ethyl benzimidates |

| Asymmetric Reduction | Chiral reducing agents | Chiral amines |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize chemical research. This compound can serve as a model system for the development and application of these cutting-edge technologies.

Future Directions:

Robot-Assisted Synthesis and Optimization: Automated platforms can be employed to rapidly screen and optimize reaction conditions for the synthesis of this compound and its derivatives. duke.eduresearchgate.net This high-throughput experimentation can accelerate the discovery of novel and efficient synthetic methods. researchgate.net

Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions involving this compound. beilstein-journals.orgnih.govnih.gov This predictive capability can guide experimental design and reduce the number of unsuccessful experiments. nih.govnih.gov

AI-Driven Discovery of Novel Reactions: AI tools can analyze the structure of this compound and propose novel, undiscovered reaction pathways. These in silico predictions can then be validated through automated experiments, creating a closed-loop discovery cycle.

Predictive Modeling of Properties: AI can be used to predict the physicochemical and biological properties of novel derivatives of this compound, enabling the targeted design of molecules with desired functionalities.

The integration of these technologies can be conceptualized in the following workflow:

| Step | Technology | Objective |

| 1. Hypothesis Generation | AI-powered retrosynthesis and reaction prediction tools | Propose novel synthetic routes and reactions for this compound derivatives. |

| 2. Experimental Validation | Automated synthesis platforms | Rapidly perform the proposed reactions under various conditions. |

| 3. Data Analysis | In-line analytical techniques and machine learning algorithms | Analyze reaction outcomes and identify optimal conditions. |

| 4. Model Refinement | Active learning algorithms | Use experimental data to retrain and improve the predictive models. nih.gov |

Advanced Materials Science Applications beyond Current Scope

The unique chemical structure of this compound makes it a promising building block for advanced materials. Future research should explore its potential in areas beyond traditional applications.

Emerging Applications:

Polymer Synthesis: this compound can potentially serve as a monomer for the synthesis of novel polymers. rsc.orgnih.govrsc.orgrsc.orgresearchgate.net For example, polymerization through the imidate functionality or via cross-coupling reactions could lead to the formation of poly(benzimidate)s with unique thermal and mechanical properties. rsc.org

Porous Materials: The rigid structure of the benzimidate core makes it an attractive synthon for the construction of porous materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). researchgate.netmdpi.com These materials could have applications in gas storage, separation, and catalysis.

Functional Coatings: The reactivity of the imidate group could be exploited for the development of functional coatings. For instance, surface modification of materials with this compound could impart desirable properties such as hydrophobicity, corrosion resistance, or biocompatibility.

The table below outlines potential material types and their prospective applications.

| Material Class | Synthetic Approach | Potential Application |

| Poly(benzimidate)s | Step-growth or chain-growth polymerization of functionalized this compound monomers. rsc.org | High-performance thermoplastics, flame-retardant materials. |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal ions and this compound-derived linkers. | Gas separation, catalysis, chemical sensing. |

| Covalent Organic Frameworks (COFs) | Self-condensation or co-condensation of functionalized this compound monomers. | Adsorbents, membranes for water purification. |

| Functionalized Surfaces | Grafting of this compound onto surfaces via chemical reaction. | Biocompatible implants, anti-fouling coatings. |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A fundamental understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and applications. The combination of advanced spectroscopic techniques and computational chemistry will be instrumental in achieving this.

Methodological Advances:

In-Situ Spectroscopic Monitoring: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products during a reaction. researchgate.netspectroscopyonline.comnih.govrsc.orgmdpi.com This data is invaluable for elucidating reaction kinetics and identifying transient species. nih.govrsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. nih.govamanote.comscispace.comresearchgate.netnih.govresearchgate.net This theoretical insight can complement experimental findings and guide the design of more efficient catalysts and reaction conditions. amanote.comscispace.com

Combined Experimental and Theoretical Studies: The most powerful approach involves a synergistic combination of experimental and computational methods. For example, experimentally observed kinetic isotope effects can be compared with computationally predicted values to validate a proposed reaction mechanism.

The following table summarizes the types of insights that can be gained from these advanced techniques.

| Technique | Information Gained | Impact on Research |

| In-Situ FTIR/Raman Spectroscopy | Real-time concentration profiles of key species, identification of functional group transformations. nih.govrsc.org | Elucidation of reaction kinetics and pathways. |

| In-Situ NMR Spectroscopy | Detailed structural information on intermediates and products in solution. | Unambiguous identification of transient species. |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, electronic properties of molecules. nih.govamanote.comnih.gov | Prediction of reaction feasibility and selectivity, rational catalyst design. amanote.com |

| Molecular Dynamics (MD) Simulations | Solvation effects, conformational dynamics, transport properties. | Understanding the role of the solvent and reaction environment. |

By pursuing these future research directions, the scientific community can significantly expand the knowledge and applications of this compound, paving the way for innovations in sustainable chemistry, automated discovery, and advanced materials.

Q & A

Q. What are the key synthetic applications of ethyl 4-chlorobenzimidate in heterocyclic chemistry?

this compound is widely used in regioselective ring-closure reactions with aminodiols to synthesize spirooxazolines and spirooxazolidines. For example, primary aminodiols (e.g., compound 5 ) react with this compound to form spiro-2-(4-chlorophenyl)oxazoline derivatives (e.g., compound 18 ) under controlled conditions . These products are valuable intermediates in asymmetric catalysis, such as palladium-catalyzed allylic alkylations.

Q. How is this compound characterized spectroscopically?

Key characterization methods include ¹H NMR and elemental analysis. For this compound, the ¹H NMR spectrum shows peaks at δ 7.77–7.69 (m, 2H, aromatic), 7.43–7.36 (m, 2H, aromatic), 4.32–4.27 (q, J = 7.1 Hz, 2H, CH₂CH₃), and 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃). Elemental analysis confirms the composition (C: 58.77%, H: 5.40% vs. calculated C: 58.86%, H: 5.49%) .

Q. What safety precautions are critical when handling this compound?

While specific safety data for this compound is limited, structurally similar chlorinated compounds (e.g., 4-chlorobenzyl bromide) require strict adherence to lab safety protocols: use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Emergency measures should follow guidelines for aromatic chlorides, including immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in spirooxazoline synthesis?

Regioselectivity in ring-closure reactions depends on steric and electronic factors. For example, aminodiol 5 reacts with this compound to form spirooxazoline 18 exclusively, likely due to the nucleophilic preference of the primary amine for the imidate carbon. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) can further modulate selectivity. Kinetic vs. thermodynamic control should be evaluated via time-course NMR studies .

Q. What contradictions exist in the regioselectivity of this compound reactions, and how can they be resolved?

Contradictions may arise when competing nucleophilic sites (e.g., secondary vs. primary hydroxyl groups in aminodiols) are present. For instance, aminodiol 4 forms spirooxazolidines with isothiocyanates but spirooxazolines with imidates. Computational modeling (DFT) of transition states and isotopic labeling experiments (e.g., ¹⁸O) can clarify mechanistic pathways .

Q. What role does this compound play in the synthesis of bioactive benzoxazole derivatives?

It serves as a precursor for anti-psoriatic agents like 2-(4-chlorophenyl)-5-benzoxazoleacetic acid. The imidate group facilitates condensation with 3-amino-4-hydroxyphenylacetic acid under mild acidic conditions. Reaction yields depend on stoichiometric ratios (1:1.2 imidate:amine) and catalyst choice (e.g., lead tetraacetate vs. TiCl₄) .

Q. How can analytical techniques resolve impurities in this compound synthesis?

Common impurities include unreacted 4-chlorobenzonitrile or ethyl chloride byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS are effective for purity assessment. Recrystallization from ethanol/water (7:3 v/v) improves purity to >98% .

Methodological Guidelines

- Data Analysis : Use Gaussian software for DFT calculations to predict regioselectivity trends .

- Experimental Design : Employ DoE (Design of Experiments) to optimize solvent, temperature, and catalyst combinations .

- Safety Protocols : Refer to GHS-compliant SDS sheets for chlorinated aromatics when drafting lab protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.